(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid
Description
(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid is a structurally complex molecule featuring:
- A piperazine ring substituted at the 1-position with a conjugated but-2-enoic acid moiety (4-oxo group at position 4).
- A cinnamyl group [(2E)-3-phenylprop-2-en-1-yl] at the 4-position of the piperazine.
This compound’s structural motifs align with pharmacologically active molecules, particularly in antimicrobial, anticancer, and antiviral research. The carboxylic acid group enhances solubility and bioavailability, while the piperazine-cinnamyl scaffold may facilitate receptor binding .
Properties
IUPAC Name |
(E)-4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(8-9-17(21)22)19-13-11-18(12-14-19)10-4-7-15-5-2-1-3-6-15/h1-9H,10-14H2,(H,21,22)/b7-4+,9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOIMMZWEPKWFN-NUXDXBQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid, also known by its CAS number 550299-54-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H20N2O3, with a molecular weight of 300.358 g/mol. The compound features a piperazine moiety and a phenylpropene side chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.358 g/mol |
| Density | 1.175 g/cm³ |
| Boiling Point | 568.2 °C |
| Flash Point | 264.2 °C |
Anticonvulsant Activity
Research has indicated that derivatives of compounds similar to (2E)-4-oxo have demonstrated significant anticonvulsant properties. For instance, studies on related piperazine derivatives have shown efficacy in models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The introduction of specific substituents, such as trifluoromethyl groups, has been linked to enhanced anticonvulsant activity due to increased metabolic stability and lipophilicity, which facilitates central nervous system penetration .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring is hypothesized to enhance interaction with microbial targets, although specific studies on (2E)-4-oxo itself remain limited .
Antidepressant Potential
Preliminary studies indicate that (2E)-4-oxo may exhibit antidepressant-like effects. Compounds structurally related to it have been investigated for their ability to modulate neurotransmitter systems involved in mood regulation, suggesting a potential role in treating depression.
Case Study 1: Anticonvulsant Screening
In a study examining various piperazine derivatives, the compound was tested for anticonvulsant activity using MES and PTZ models in mice. Results indicated that certain derivatives exhibited protective effects at doses of 100 mg/kg and 300 mg/kg, with some showing delayed onset but prolonged action. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Testing
A series of related compounds were synthesized and tested against Staphylococcus aureus and Candida albicans. The results demonstrated varying degrees of antimicrobial activity, with some compounds showing significant inhibition at low concentrations. This suggests that modifications in the structure could lead to enhanced antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Group Impact
Carboxylic Acid vs. This enhances solubility and bioavailability, critical for oral administration. 4-Oxo group in but-2-enoic acid contributes to conjugation, stabilizing the molecule’s planar structure and influencing redox properties .
Piperazine Substitution: Cinnamyl vs. Aryl/Alkyl Groups: The cinnamyl group’s extended π-system may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler alkyl substitutions (e.g., 2-methyl in ).
Double Bond Configuration: E-configuration in both the cinnamyl and butenoyl chains is conserved across active analogs (e.g., ), suggesting geometric specificity for bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
